1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 3-[[(trifluoromethyl)sulfonyl]oxy]-, methyl ester
Description
1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 3-[[(trifluoromethyl)sulfonyl]oxy]-, methyl ester is a heterocyclic organic compound featuring a pyrrolo[2,3-b]pyridine core. Key structural attributes include:
- Methyl ester group at the 2-position, enhancing solubility compared to the parent carboxylic acid .
- Trifluoromethylsulfonyloxy (triflate) group at the 3-position, a strong electron-withdrawing substituent that confers high reactivity in nucleophilic substitution and cross-coupling reactions.
This compound serves as a critical intermediate in pharmaceutical and agrochemical synthesis, particularly for constructing complex molecules via its reactive triflate group .
Properties
CAS No. |
1204475-94-4 |
|---|---|
Molecular Formula |
C10H7F3N2O5S |
Molecular Weight |
324.24 g/mol |
IUPAC Name |
methyl 3-(trifluoromethylsulfonyloxy)-1H-pyrrolo[2,3-b]pyridine-2-carboxylate |
InChI |
InChI=1S/C10H7F3N2O5S/c1-19-9(16)6-7(20-21(17,18)10(11,12)13)5-3-2-4-14-8(5)15-6/h2-4H,1H3,(H,14,15) |
InChI Key |
ABIAQIGMIXMYMR-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C2=C(N1)N=CC=C2)OS(=O)(=O)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 3-[[(trifluoromethyl)sulfonyl]oxy]-, methyl ester involves several steps. One common method includes the following steps:
Formation of the Pyrrolo[2,3-b]pyridine Core: This can be achieved through cyclization reactions involving suitable precursors.
Introduction of the Carboxylic Acid Group: This step typically involves carboxylation reactions.
Attachment of the Trifluoromethylsulfonyl Group: This is often done using trifluoromethanesulfonic anhydride.
Esterification: The final step involves the esterification of the carboxylic acid group to form the methyl ester.
Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Chemical Reactions Analysis
1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 3-[[(trifluoromethyl)sulfonyl]oxy]-, methyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using common reducing agents.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the trifluoromethylsulfonyl group.
Common Reagents and Conditions: Reagents such as oxidizing agents, reducing agents, and nucleophiles are commonly used in these reactions.
Scientific Research Applications
1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 3-[[(trifluoromethyl)sulfonyl]oxy]-, methyl ester has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of various heterocyclic compounds.
Biology: The compound is studied for its potential as an FGFR inhibitor, which is relevant in cancer research.
Medicine: Due to its inhibitory effects on FGFR, it is being explored as a potential therapeutic agent for cancer treatment.
Industry: The compound may have applications in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 3-[[(trifluoromethyl)sulfonyl]oxy]-, methyl ester involves the inhibition of FGFR. FGFRs are involved in various cellular processes, including cell proliferation, differentiation, and migration. By inhibiting FGFR, this compound can interfere with the signaling pathways that promote cancer cell growth and survival .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in the Pyrrolo-Pyridine Family
The following table summarizes key structural and functional differences between the target compound and related derivatives:
Key Comparative Analysis
Reactivity and Functional Groups
- Triflate vs. Chloro/Methoxy Groups : The triflate group in the target compound is significantly more reactive than chloro (10b) or methoxy (10c) substituents, enabling participation in Suzuki-Miyaura or Buchwald-Hartwig couplings . In contrast, chloro and methoxy groups are less electrophilic, limiting their utility in metal-catalyzed reactions.
- Esterification Effects : Methyl/ethyl ester derivatives (e.g., compounds in ) exhibit improved solubility compared to parent acids (10a, ). The target compound’s methyl ester balances solubility and reactivity.
Physicochemical Properties
- Solubility : The parent acid (10a) is a yellow solid with low solubility, whereas esterification (methyl/ethyl) enhances solubility . The triflate group’s hydrophobicity may slightly reduce aqueous solubility compared to unsubstituted esters.
- Stability : Triflates are moisture-sensitive, necessitating anhydrous storage, unlike 3-fluorophenylmethyl derivatives stable at room temperature .
Biological Activity
1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 3-[[(trifluoromethyl)sulfonyl]oxy]-, methyl ester (CAS No. 136818-50-3) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, structure-activity relationships (SAR), and relevant case studies.
Basic Information
| Property | Value |
|---|---|
| Molecular Formula | C₉H₈N₂O₃S |
| Molecular Weight | 218.23 g/mol |
| CAS Number | 136818-50-3 |
| Appearance | White to off-white solid |
Structural Characteristics
The compound features a pyrrolo[2,3-b]pyridine core with a carboxylic acid and trifluoromethylsulfonyl group, which contributes to its unique properties and biological activities.
1H-Pyrrolo[2,3-b]pyridine derivatives have been studied for their role as phosphodiesterase (PDE) inhibitors, particularly targeting PDE4B. These enzymes play a crucial role in the regulation of intracellular signaling pathways, making them important therapeutic targets for inflammatory and neurodegenerative diseases.
Inhibition of PDE4B
Research indicates that certain derivatives of pyrrolo[2,3-b]pyridine exhibit selective inhibition of PDE4B with IC50 values ranging from 0.11 to 1.1 μM. For instance, compound 11h demonstrated significant inhibition of TNF-α release from macrophages exposed to pro-inflammatory stimuli such as lipopolysaccharide .
Anti-inflammatory Effects
In vitro studies have shown that derivatives can significantly reduce inflammatory cytokine levels. The anti-inflammatory properties are attributed to the inhibition of PDE4B, leading to decreased levels of cyclic AMP (cAMP) degradation and enhanced cAMP signaling pathways .
Case Studies
- PDE4B Inhibition and CNS Effects : A study evaluated the effects of a selected pyrrolo[2,3-b]pyridine derivative on central nervous system (CNS) receptors. The results indicated that while the compound was not broadly active against CNS receptors, it showed promising selectivity against PDE4B, suggesting potential applications in treating CNS disorders .
- Antimycobacterial Activity : Another investigation focused on the antimycobacterial properties of pyrrolo[3,4-c]pyridine derivatives. Compounds were tested for their ability to inhibit Mycobacterium tuberculosis. Results indicated that certain esters exhibited good activity with MIC90 values below 0.15 µM, highlighting the potential for these compounds in tuberculosis treatment .
Structure-Activity Relationships (SAR)
The SAR studies emphasize the importance of various substituents on the pyrrolo[2,3-b]pyridine scaffold:
- Substitution Effects : Variations at the R and R1 positions significantly influence biological activity. For example, modifications in hydrophobicity and ring size have been shown to enhance selectivity for PDE4B over other phosphodiesterases.
- Molecular Modeling : Docking studies have provided insights into how these compounds interact with PDE4B at the molecular level, facilitating further optimization for increased potency and selectivity.
Summary of Biological Activities
| Activity Type | Observations |
|---|---|
| PDE4B Inhibition | IC50: 0.11–1.1 μM |
| Anti-inflammatory | Significant reduction in TNF-α |
| Antimycobacterial | MIC90 < 0.15 µM |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
